molecular formula C13H13ClFNO B4671228 2-{[(3-chloro-4-fluorophenyl)amino]methylene}cyclohexanone

2-{[(3-chloro-4-fluorophenyl)amino]methylene}cyclohexanone

Cat. No. B4671228
M. Wt: 253.70 g/mol
InChI Key: VCRPZGLNSUVRKZ-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(3-chloro-4-fluorophenyl)amino]methylene}cyclohexanone, also known as CCFK or Chlorfenamic acid, is a chemical compound with potential applications in scientific research. It is a member of the family of cyclohexanones, which are widely used in organic synthesis and medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-{[(3-chloro-4-fluorophenyl)amino]methylene}cyclohexanone involves its ability to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. CAIX plays a role in regulating the pH of the tumor microenvironment, which is necessary for tumor growth and survival. By inhibiting CAIX, 2-{[(3-chloro-4-fluorophenyl)amino]methylene}cyclohexanone disrupts the pH balance of the tumor microenvironment, leading to apoptosis and inhibition of angiogenesis.
Biochemical and Physiological Effects:
2-{[(3-chloro-4-fluorophenyl)amino]methylene}cyclohexanone has been found to have several biochemical and physiological effects on cancer cells. It has been shown to induce the expression of pro-apoptotic proteins such as Bax and caspase-3, while decreasing the expression of anti-apoptotic proteins such as Bcl-2. It has also been found to decrease the expression of vascular endothelial growth factor (VEGF), a protein that is necessary for angiogenesis.

Advantages and Limitations for Lab Experiments

2-{[(3-chloro-4-fluorophenyl)amino]methylene}cyclohexanone has several advantages for lab experiments, including its high solubility in organic solvents, its ability to inhibit CAIX activity, and its potential as an anti-cancer agent. However, it also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-{[(3-chloro-4-fluorophenyl)amino]methylene}cyclohexanone, including its potential as a therapeutic agent for cancer treatment, its use in combination with other anti-cancer agents, and its potential applications in other fields such as drug delivery and imaging. Further research is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

2-{[(3-chloro-4-fluorophenyl)amino]methylene}cyclohexanone has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-{[(3-chloro-4-fluorophenyl)amino]methylene}cyclohexanone can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been found to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth.

properties

IUPAC Name

(2Z)-2-[(3-chloro-4-fluoroanilino)methylidene]cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFNO/c14-11-7-10(5-6-12(11)15)16-8-9-3-1-2-4-13(9)17/h5-8,16H,1-4H2/b9-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRPZGLNSUVRKZ-HJWRWDBZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(=CNC2=CC(=C(C=C2)F)Cl)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=O)/C(=C\NC2=CC(=C(C=C2)F)Cl)/C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(3-chloro-4-fluorophenyl)amino]methylene}cyclohexanone
Reactant of Route 2
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2-{[(3-chloro-4-fluorophenyl)amino]methylene}cyclohexanone
Reactant of Route 3
2-{[(3-chloro-4-fluorophenyl)amino]methylene}cyclohexanone
Reactant of Route 4
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2-{[(3-chloro-4-fluorophenyl)amino]methylene}cyclohexanone
Reactant of Route 5
2-{[(3-chloro-4-fluorophenyl)amino]methylene}cyclohexanone
Reactant of Route 6
Reactant of Route 6
2-{[(3-chloro-4-fluorophenyl)amino]methylene}cyclohexanone

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